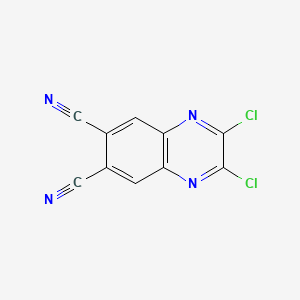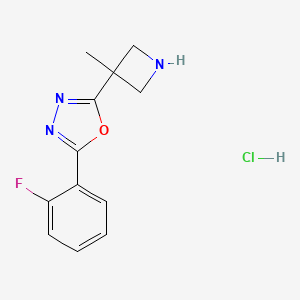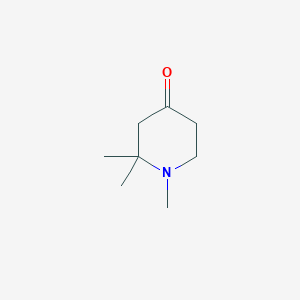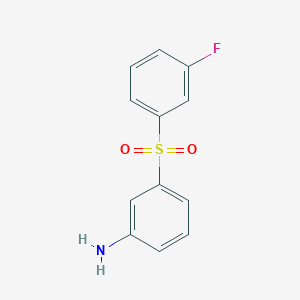![molecular formula C11H15Cl2NO B13237619 1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13237619.png)
1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol is a chemical compound with the molecular formula C11H15Cl2NO. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dichlorophenyl group, an ethylamino group, and a propanol group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2,5-dichlorophenylacetonitrile with ethylamine, followed by reduction with a suitable reducing agent such as lithium aluminum hydride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Applications De Recherche Scientifique
1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a β-adrenergic receptor blocker.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. For instance, as a β-adrenergic receptor blocker, it inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels . This inhibition can lead to various physiological effects, such as reduced heart rate and blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propranolol: A well-known β-adrenergic blocker used as an antihypertensive and antianginal agent.
Metoprolol: Another β-adrenergic blocker with similar applications in treating cardiovascular diseases.
Atenolol: A selective β1-adrenergic blocker used for managing hypertension and angina.
Uniqueness
1-{[1-(2,5-Dichlorophenyl)ethyl]amino}propan-2-ol is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. Its dichlorophenyl group provides additional stability and reactivity compared to other β-adrenergic blockers, potentially leading to different pharmacological profiles and applications.
Propriétés
Formule moléculaire |
C11H15Cl2NO |
|---|---|
Poids moléculaire |
248.15 g/mol |
Nom IUPAC |
1-[1-(2,5-dichlorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-7(15)6-14-8(2)10-5-9(12)3-4-11(10)13/h3-5,7-8,14-15H,6H2,1-2H3 |
Clé InChI |
MGYGFQOASFZFCW-UHFFFAOYSA-N |
SMILES canonique |
CC(CNC(C)C1=C(C=CC(=C1)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridin-1-yl}acetate](/img/structure/B13237536.png)
![5-Methyl-3-{[(piperidin-2-yl)formamido]methyl}hexanoic acid](/img/structure/B13237541.png)




![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-cyanoacetamide](/img/structure/B13237585.png)





![N-Methyl-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13237631.png)
amine](/img/structure/B13237634.png)
